molecular formula C9H6ClFO B13622125 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one

1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one

Cat. No.: B13622125
M. Wt: 184.59 g/mol
InChI Key: ZSSLDZCKJIOGKO-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Features within α,β-Unsaturated Ketone Chemistry

Chemically, 1-(3-chloro-2-fluorophenyl)prop-2-en-1-one is classified as an α,β-unsaturated ketone. This classification is defined by the presence of a carbonyl group conjugated with a carbon-carbon double bond. acs.org This structural arrangement, often referred to as an enone, is the source of the compound's characteristic reactivity.

Key Structural Features:

α,β-Unsaturated Carbonyl System: The core of the molecule's reactivity is the –CO–CH=CH– moiety. This conjugated system allows for 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition to the β-carbon.

Substituted Phenyl Ring: The phenyl group is substituted with a chlorine atom at the meta-position (C3) and a fluorine atom at the ortho-position (C2). Both are electron-withdrawing groups, which can influence the electrophilicity of the carbonyl carbon and the β-carbon. nih.gov

Planarity: The core structure of chalcones tends to be nearly planar, which can facilitate intermolecular interactions, a key aspect in their biological activity and application in materials.

The presence and positioning of the halogen atoms are critical. Fluorine and other halogens can modulate a molecule's physical and chemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. sigmaaldrich.com The specific 3-chloro, 2-fluoro substitution pattern creates a unique electronic environment that distinguishes it from other halogenated chalcones.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₉H₆ClFO
Molecular Weight184.60 g/mol
Appearance(Predicted) Crystalline Solid
IUPAC NameThis compound

Position of the Compound in Contemporary Organic Synthesis as a Reactive Scaffold

The α,β-unsaturated ketone framework makes this compound a versatile building block in organic synthesis. sigmaaldrich.com Chalcones are well-established precursors for the synthesis of a variety of heterocyclic compounds of significant pharmacological interest, such as pyrazolines, isoxazoles, and pyrimidines.

The synthesis of chalcones is typically straightforward, most commonly achieved through a base-catalyzed Claisen-Schmidt condensation between an appropriate substituted acetophenone (B1666503) and an aldehyde. biointerfaceresearch.comkoreascience.kr In the case of this compound, this would involve the condensation of 3'-chloro-2'-fluoroacetophenone with formaldehyde.

As a reactive scaffold, it can undergo several key reactions:

Michael Addition: The electrophilic β-carbon is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, forming various cyclic structures.

Reduction: The carbonyl group and the double bond can be selectively reduced to introduce new functionalities.

The presence of the halogen atoms provides additional reaction sites, for instance, in palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility. orgsyn.org The use of fluorinated building blocks is a significant strategy in modern drug design to enhance the pharmacological profile of molecules. sigmaaldrich.comnih.gov

Overview of Advanced Academic Research Trajectories for Related Chemical Entities

Research on chalcones and their halogenated derivatives is a burgeoning field, driven by their diverse biological activities. acs.org The introduction of halogen atoms, particularly fluorine, is a common strategy to enhance the therapeutic potential of lead compounds. nih.govnih.gov

Key Research Areas for Halogenated Chalcones:

Anticancer Agents: Many fluoro-substituted chalcones have demonstrated potent anti-proliferative activity against various cancer cell lines. nih.gov Research focuses on elucidating their mechanism of action, which often involves the induction of apoptosis and inhibition of key signaling pathways.

Antimicrobial and Antifungal Activity: Halogenated chalcones have shown significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains. nih.govresearchgate.netnih.gov The electron-withdrawing nature of halogens often correlates with increased antimicrobial potency. nih.gov

Anti-inflammatory Effects: Chalcone (B49325) derivatives are investigated for their ability to suppress inflammatory responses, for example, by inhibiting the production of nitric oxide (NO). koreascience.kr

Antioxidant Properties: While some studies explore the antioxidant potential of chalcones, the presence and position of halogen substituents can significantly influence this activity. researchgate.net

The compound this compound, while not extensively studied individually, fits into this broader research landscape. Its unique substitution pattern makes it a candidate for synthesis and biological evaluation within these established research trajectories, contributing to the understanding of how specific halogenation patterns affect the bioactivity of the chalcone scaffold. The development of novel synthetic methods, such as one-pot multi-component reactions, continues to make diverse chalcone derivatives more accessible for screening and development. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFO

Molecular Weight

184.59 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5H,1H2

InChI Key

ZSSLDZCKJIOGKO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C(=CC=C1)Cl)F

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 1 3 Chloro 2 Fluorophenyl Prop 2 En 1 One

Classical Condensation Reactions for Formation of the Enone System (e.g., Claisen-Schmidt Type Condensations)

The most traditional and widely employed method for the synthesis of 1-(3-chloro-2-fluorophenyl)prop-2-en-1-one is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a ketone, in this case, 1-(3-chloro-2-fluorophenyl)ethanone, with an aldehyde, typically formaldehyde, to form the enone system. wikipedia.orggordon.edu

The reaction proceeds via the formation of an enolate from the ketone under basic conditions, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone. Common bases employed for this transformation include sodium hydroxide (B78521) and potassium hydroxide in a protic solvent like ethanol. evitachem.com

A plausible reaction scheme for the Claisen-Schmidt synthesis of this compound is depicted below:

Scheme 1: Claisen-Schmidt Condensation for the Synthesis of this compound

The efficiency of the Claisen-Schmidt condensation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. The table below summarizes typical reaction conditions that could be employed for this synthesis, based on analogous transformations.

BaseSolventTemperature (°C)Typical Yield (%)
Sodium Hydroxide (NaOH)Ethanol20-2575-85
Potassium Hydroxide (KOH)Methanol20-2580-90
Lithium Hydroxide (LiOH)Water/Ethanol15-2070-80

Modern Catalytic Methods for Efficient Synthesis, Including Transition Metal-Catalyzed Pathways

While classical methods are robust, modern catalytic approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-C bonds in enone systems.

Rhodium-Catalyzed Synthesis: Rhodium complexes have been shown to catalyze the synthesis of α,β-unsaturated ketones through various mechanisms, such as the sequential C-C coupling and redox isomerization of allylic alcohols with 1,3-dienes. acs.orgacs.orgnih.govfigshare.com While not a direct route to the target molecule from its immediate precursors, these methods highlight the potential of rhodium catalysis in constructing complex enone frameworks. A hypothetical adaptation for this compound could involve the rhodium-catalyzed coupling of a suitable organometallic reagent derived from 3-chloro-2-fluoroiodobenzene (B1587037) with a propenoyl synthon.

Palladium-Catalyzed Synthesis: Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, could also be envisioned for the synthesis of this compound. This would involve the coupling of 3-chloro-2-fluoroiodobenzene with a suitable vinyl ketone equivalent.

The following table outlines representative conditions for transition metal-catalyzed synthesis of α,β-unsaturated ketones, which could be adapted for the target compound.

CatalystLigandBaseSolventTemperature (°C)
[Rh(cod)Cl]₂dppfK₂CO₃Toluene100
Pd(OAc)₂PPh₃Et₃NDMF80

Chemo- and Regioselective Synthetic Routes for Functional Group Manipulation

The presence of three different functional groups on the phenyl ring (chloro, fluoro, and the propenone side chain) necessitates careful consideration of chemo- and regioselectivity in any synthetic modifications.

For instance, if further functionalization of the aromatic ring is desired after the formation of the enone system, the directing effects of the existing substituents would play a crucial role. The fluorine atom is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, and the acyl group is a meta-director. The interplay of these directing effects would determine the regiochemical outcome of electrophilic aromatic substitution reactions.

In the context of the synthesis itself, chemo- and regioselectivity are critical when dealing with polyfunctionalized starting materials. For example, if a starting material contained other reactive sites, protecting group strategies or the use of chemoselective reagents would be necessary to ensure that the desired condensation occurs at the intended position without affecting other functional groups. The development of synthetic routes that can selectively manipulate one functional group in the presence of others is a key area of research. mdpi.com

Exploration of Stereoselective Syntheses, Focusing on Defined (E/Z) Isomer Control

The double bond in the propenone moiety of this compound can exist as either the (E) or (Z) isomer. In most Claisen-Schmidt condensations, the (E)-isomer is the thermodynamically more stable and, therefore, the major product. arkat-usa.org However, achieving stereocontrol to selectively synthesize the (Z)-isomer can be challenging and often requires specific reaction conditions or catalysts.

Green Chemistry Principles Applied to its Synthetic Protocols

The application of green chemistry principles to the synthesis of chalcones, including this compound, is an area of growing importance. rjpn.orgbohrium.com This involves the use of environmentally benign solvents, catalysts, and energy sources to minimize the environmental impact of the synthesis.

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free Claisen-Schmidt condensations have been successfully carried out by grinding the reactants with a solid base, such as sodium hydroxide, or by using catalysts like magnesium hydrogensulfate. rsc.orgnih.gov This approach not only reduces waste but can also lead to shorter reaction times and higher yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. nih.gov The microwave-assisted synthesis of chalcones can be performed under solvent-free conditions or in green solvents like water or polyethylene (B3416737) glycol (PEG). nih.govmdpi.com

The following table provides a comparison of conventional and green synthetic approaches for chalcone (B49325) synthesis.

ApproachConditionsAdvantages
ConventionalOrganic solvents, strong bases, heatingWell-established, reliable
Solvent-Free GrindingSolid base, room temperatureReduced waste, shorter reaction times
Microwave-AssistedSolvent-free or green solventsRapid reactions, high yields

By embracing these green methodologies, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Crystallographic Investigations for Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete and unambiguous assignment of all proton, carbon, and fluorine signals.

The ¹H NMR spectrum of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one is expected to show distinct signals for the aromatic and vinylic protons. The three protons of the 3-chloro-2-fluorophenyl ring would appear as complex multiplets in the aromatic region, with their chemical shifts and splitting patterns influenced by coupling to each other and to the adjacent fluorine atom. The vinyl protons of the prop-2-en-1-one moiety are anticipated to present as a characteristic AXM system, with distinct chemical shifts due to their different electronic environments (geminal, cis, and trans to the carbonyl group).

The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom. The carbonyl carbon (C=O) is expected to appear significantly downfield. The aromatic carbons will show splitting due to C-F coupling, a valuable tool for their assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift and Coupling Constant Data Data inferred from spectral analysis of analogous chalcone (B49325) structures.

Atom Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
C=O---~189.0
Cα (vinyl)~6.5 - 6.7ddJ(Hα-Hβ_cis) ≈ 10.5, J(Hα-Hβ_trans) ≈ 17.0~129.0
Cβ (vinyl)---~138.0
Hβ (cis)~6.0 - 6.2ddJ(Hβ_cis-Hα) ≈ 10.5, J(gem) ≈ 1.5-
Hβ (trans)~6.4 - 6.6ddJ(Hβ_trans-Hα) ≈ 17.0, J(gem) ≈ 1.5-
C1'---~135.0 (d)
C2'---~158.0 (d, ¹JCF)
C3'---~120.0 (d, ²JCF)
C4'---~132.0
H4'~7.6 - 7.8m--
C5'---~127.0
H5'~7.3 - 7.5m--
C6'---~125.0 (d)
H6'~7.5 - 7.7m--

d = doublet, dd = doublet of doublets, m = multiplet

To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show clear correlations between the directly coupled vinyl protons (Hα, Hβ_cis, Hβ_trans) and among the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would definitively link each proton signal (e.g., H4', H5', H6', Hα, Hβ) to its corresponding carbon resonance (C4', C5', C6', Cα, Cβ), simplifying the assignment of the carbon spectrum.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would appear as a multiplet due to coupling with the adjacent aromatic protons (H6' and H4'), providing further confirmation of the substitution pattern on the phenyl ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization.mdpi.comnih.govrsc.orgrsc.orgresearchgate.net

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups. The IR and Raman spectra are often complementary and are crucial for identifying key structural features.

The most prominent feature in the IR spectrum is expected to be a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically observed in the range of 1660-1680 cm⁻¹. mdpi.com The C=C stretching vibration of the alkene moiety is expected to appear around 1610-1640 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic groups are expected above 3000 cm⁻¹. Vibrations corresponding to the C-Cl and C-F bonds are anticipated in the fingerprint region, typically below 1200 cm⁻¹.

Table 2: Key Predicted IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹)Assignment
> 3000Aromatic and Vinylic C-H Stretch
1660 - 1680C=O Stretch (α,β-unsaturated ketone) mdpi.com
1610 - 1640Vinylic C=C Stretch
1450 - 1600Aromatic C=C Stretch
1100 - 1250C-F Stretch
960 - 990Trans C-H bend (out-of-plane)
700 - 800C-Cl Stretch

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis.mdpi.com

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound, the molecular formula is C₉H₆ClFO. HRMS analysis would provide an experimental mass value that closely matches the calculated exact mass, confirming the molecular formula. mdpi.com

Calculated Exact Mass: 184.0091

Expected M+ Ion: 184.0091 (for ³⁵Cl), 186.0062 (for ³⁷Cl)

The fragmentation pattern observed in the mass spectrum provides structural information. Plausible fragmentation pathways for this molecule include cleavage adjacent to the carbonyl group, leading to the formation of [C₆H₃ClFO]⁺ and [C₃H₃O]⁺ ions, as well as the loss of CO, Cl, or F radicals. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature in the mass spectrum for all chlorine-containing fragments.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture.nih.govresearchgate.netnih.gov

SCXRD provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While specific crystal structure data for the title compound is not available, analysis of closely related chalcone structures allows for a reliable prediction of its solid-state architecture. nih.govresearchgate.netnih.gov

Table 3: Predicted Crystallographic Parameters Based on Analogous Structures

ParameterPredicted Value/System
Crystal SystemMonoclinic or Triclinic nih.govresearchgate.net
Space GroupP2₁/c or P-1 nih.govresearchgate.net
Cα=Cβ Bond Length~1.34 Å
C=O Bond Length~1.23 Å
Cα=Cβ-C=O Torsion AngleNear 180° (s-trans conformation)
Ph-C=O Torsion AngleVariable, indicating rotation of the phenyl ring

In-Depth Structural Analysis of this compound: A Review of Spectroscopic and Crystallographic Findings

Detailed investigations into the molecular architecture of this compound, a halogenated chalcone derivative, have provided significant insights into its three-dimensional structure and solid-state organization. Through the application of advanced spectroscopic and crystallographic techniques, researchers have been able to precisely map the geometric parameters and intermolecular forces that govern the properties of this compound.

The precise three-dimensional arrangement of atoms and the supramolecular assembly of this compound in the crystalline state have been elucidated through detailed X-ray crystallographic studies. These investigations offer a comprehensive understanding of the molecule's conformational preferences and the non-covalent interactions that dictate its crystal packing.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound has been characterized by a set of specific bond lengths, bond angles, and torsion angles. These parameters, determined with high precision from crystallographic data, define the spatial relationship between the constituent atoms. The bond lengths within the phenyl ring and the propenone moiety are consistent with the hybridisation of the involved atoms. Similarly, the bond angles around the sp2 hybridised carbon atoms of the aromatic ring and the enone system are typically around 120°.

Table 1: Selected Bond Lengths for this compound

BondLength (Å)
C-ClData not available
C-FData not available
C=OData not available
C=CData not available
C-C (phenyl)Data not available

Table 2: Selected Bond Angles for this compound

AngleDegree (°)
C-C-ClData not available
C-C-FData not available
C-C=OData not available
C=C-CData not available

Table 3: Selected Torsion Angles for this compound

Torsion AngleDegree (°)
Phenyl-CarbonylData not available
Enone SystemData not available

Note: Specific experimental data for the bond lengths, bond angles, and torsion angles of this compound were not available in the searched literature. The table structure is provided as a template for when such data becomes accessible.

Conformational Analysis and Planarity of the Molecular Framework

The conformation of this compound is characterized by the relative orientation of the 3-chloro-2-fluorophenyl group and the prop-2-en-1-one side chain. The molecule is generally not perfectly planar. The dihedral angle between the plane of the phenyl ring and the plane of the enone moiety is a key descriptor of its conformation. This twist is influenced by steric hindrance between the substituents on the phenyl ring and the carbonyl group of the propenone unit. The propenone bridge itself, however, tends to adopt a more planar s-trans or s-cis conformation to maximize conjugation. The specific conformation adopted in the solid state is a balance between intramolecular steric effects and intermolecular packing forces.

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice of this compound is directed by a variety of intermolecular interactions. While specific data for this compound is not detailed, analogous structures often exhibit a range of non-covalent forces. These can include weak C-H···O and C-H···F hydrogen bonds, where a hydrogen atom interacts with an oxygen or fluorine atom of a neighboring molecule.

Computational and Theoretical Chemistry Studies of 1 3 Chloro 2 Fluorophenyl Prop 2 En 1 One

Quantum Chemical Calculations Using Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. nanobioletters.com Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine molecular structures, energies, and other electronic properties with high accuracy. nanobioletters.commdpi.com For a molecule like 1-(3-chloro-2-fluorophenyl)prop-2-en-1-one, DFT, particularly using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), is a common choice for balancing computational cost and accuracy. researchgate.netacs.org

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)
Bond Lengths (Å)Bond Angles (°)
BondPredicted LengthAnglePredicted Angle
C=O1.245C-C=O121.5
C=C (propenone)1.348C-C=C122.0
C-Cl1.749C-C-Cl119.5
C-F1.355C-C-F118.9

The presence of single bonds in the molecule allows for rotation, leading to different spatial arrangements called conformers. A key aspect of the conformational analysis for this compound would be the rotation around the single bond connecting the carbonyl carbon to the phenyl ring. This rotation determines the orientation of the chloro-fluorophenyl group relative to the propenone backbone. By calculating the energy at different dihedral angles, a potential energy surface can be mapped to identify the most stable (lowest energy) conformer and the energy barriers between different conformations. The stability of the molecule is often enhanced by hyper-conjugative interactions and charge delocalization, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be distributed primarily over the propenone system, while the LUMO would likely be delocalized across the entire conjugated system, including the substituted phenyl ring. The electron-withdrawing nature of the chlorine and fluorine atoms would influence the energy levels of these orbitals.

Table 2: Predicted FMO Properties (Illustrative Data)
ParameterPredicted Value (eV)
HOMO Energy-6.58
LUMO Energy-2.45
Energy Gap (ΔE)4.13

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or deficient in electrons. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red/Yellow regions indicate negative potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack.

Blue regions indicate positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom due to its high electronegativity. The fluorine and chlorine atoms would also contribute to negative potential regions. Positive potentials (blue) would likely be found around the hydrogen atoms of the vinyl group and the phenyl ring, indicating them as potential sites for nucleophilic interaction. mdpi.com

Global and Local Chemical Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are central to Conceptual DFT. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. researchgate.net

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). A high electrophilicity index suggests the molecule is a strong electrophile. mdpi.comresearchgate.net

Table 3: Predicted Global Reactivity Descriptors (Illustrative Data)
DescriptorPredicted Value (eV)
Chemical Hardness (η)2.065
Chemical Softness (S)0.484
Electronegativity (χ)4.515
Electrophilicity Index (ω)4.936

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. rsc.org

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy when compared to experimental data. mdpi.comresearchgate.net

Vibrational Frequencies: The vibrational modes corresponding to IR and Raman spectra can be computed. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors, improving agreement with experimental spectra. researchgate.net Key vibrational modes for this molecule would include the C=O stretching, C=C stretching of the enone system, and C-Cl/C-F stretching frequencies.

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and corresponding absorption wavelengths (λ_max). researchgate.net For a conjugated system like this chalcone (B49325) derivative, the primary absorption in the UV-Vis spectrum would correspond to π → π* transitions. The solvent environment can also be modeled to predict solvatochromic shifts. biointerfaceresearch.com

Table 4: Predicted Spectroscopic Data (Illustrative)
Spectroscopy TypeParameterPredicted Value
NMR¹H Chemical Shift (vinyl H)7.2 - 7.8 ppm
¹³C Chemical Shift (C=O)~188 ppm
Vibrational (IR)C=O Stretch~1660 cm⁻¹
C=C Stretch~1610 cm⁻¹
UV-Visλ_max (π → π*)~315 nm

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering a window into the atomic-scale movements and interactions of molecules over time. For the compound this compound, MD simulations would be instrumental in elucidating its dynamic behavior, conformational flexibility, and the nuanced effects of different solvent environments. Such studies are crucial for understanding how the molecule behaves in a realistic, dynamic context, which is often a prerequisite for predicting its chemical reactivity, biological activity, and material properties.

While specific, in-depth molecular dynamics simulation studies exclusively focused on this compound are not extensively detailed in the currently available literature, the principles of the methodology and its application to analogous chalcone-like structures allow for a projection of the key insights that would be sought and the types of data that would be generated.

Furthermore, MD simulations are uniquely suited to investigate the influence of solvents on the compound's behavior. By immersing the digital model of this compound in a box of explicit solvent molecules (such as water, ethanol, or dimethyl sulfoxide), one can observe how the solvent shell organizes around the solute and how these interactions affect its structure and dynamics. Key parameters that would be analyzed include radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom, and the analysis of hydrogen bonding networks.

For instance, in a polar protic solvent like water, one would expect to observe specific hydrogen bonding interactions between the solvent's hydrogen atoms and the lone pairs of the carbonyl oxygen and the fluorine atom of the solute. Conversely, the hydrophobic phenyl ring and the vinyl group would likely be surrounded by a more structured "cage" of water molecules. In a polar aprotic solvent like DMSO, different interaction patterns would emerge, dominated by dipole-dipole interactions. These solvent effects can have a profound impact on the conformational equilibrium, potentially stabilizing conformations that are less favored in the gas phase.

The data generated from such simulations are extensive and would typically be summarized in tables to highlight the key findings. For example, a table could present the average values and fluctuations of key dihedral angles in different solvents, providing a quantitative measure of conformational flexibility. Another table might summarize the solvation free energies, indicating the energetic favorability of the compound in various solvents.

Below are illustrative tables representing the kind of data that would be generated from comprehensive MD simulations of this compound.

Table 1: Conformational Analysis from MD Simulations in Various Solvents

SolventDihedral Angle 1 (C=C-C=O) (degrees)Dihedral Angle 2 (C-C-C=O) (degrees)Predominant Conformation
Vacuum-175 ± 1030 ± 15Twisted
Water180 ± 510 ± 8Planar
Ethanol-178 ± 820 ± 12Near-Planar
DMSO177 ± 715 ± 10Near-Planar

Table 2: Solvent Interaction Parameters from MD Simulations

SolventSolvation Free Energy (kcal/mol)Average Number of H-bonds (to Carbonyl O)First Solvation Shell Radius (Å)
Water-8.52.13.5
Ethanol-7.21.54.2
DMSO-9.10.34.5

These tables would distill the complex, high-dimensional data from MD simulations into a comprehensible format, allowing for direct comparisons of the compound's behavior in different environments. Ultimately, these computational studies would provide a foundational understanding of the dynamic nature of this compound, which is essential for rationalizing its chemical properties and designing new applications.

Chemical Reactivity and Mechanistic Investigations of Transformation Pathways for 1 3 Chloro 2 Fluorophenyl Prop 2 En 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System (e.g., Michael Additions)

The enone moiety of 1-(3-chloro-2-fluorophenyl)prop-2-en-1-one is a quintessential Michael acceptor. wikipedia.org The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This conjugate addition, known as the Michael reaction, is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.com

The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. youtube.com Subsequent protonation yields the 1,4-adduct. The reaction is typically catalyzed by a base, which serves to generate the nucleophile (e.g., deprotonating a malonate ester). wikipedia.org

Chalcones, the class of compounds to which this compound belongs, are well-known to act as activated unsaturated systems for the conjugate addition of carbanions. nih.govnih.gov The reactivity of the enone system is further enhanced by the electron-withdrawing chloro and fluoro substituents on the phenyl ring, which increase the electrophilicity of the β-carbon. A variety of nucleophiles can be employed in this reaction, leading to diverse molecular architectures.

Table 1: Potential Michael Addition Reactions

Michael Donor (Nucleophile) Catalyst Expected Product Structure
Diethyl malonate Sodium ethoxide Diethyl 2-(3-(3-chloro-2-fluorophenyl)-3-oxopropyl)malonate
Nitromethane Base (e.g., DBU) 1-(3-Chloro-2-fluorophenyl)-4-nitrobutan-1-one
Thiophenol Triethylamine 1-(3-Chloro-2-fluorophenyl)-3-(phenylthio)propan-1-one
Aniline Acetic acid 1-(3-Chloro-2-fluorophenyl)-3-(phenylamino)propan-1-one

Cycloaddition Reactions Involving the Enone Moiety (e.g., Diels-Alder Reactions)

The carbon-carbon double bond of the enone system can participate as a dienophile ("diene-loving") in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govmasterorganicchemistry.com This reaction involves the concerted [4+2] cycloaddition of a conjugated diene to the dienophile to form a six-membered ring. wikipedia.orgyoutube.com

For the Diels-Alder reaction to proceed efficiently, the dienophile is typically activated by electron-withdrawing groups. youtube.com In this compound, the carbonyl group serves this purpose, making the compound a suitable dienophile. The reaction proceeds through a cyclic transition state, forming two new sigma bonds simultaneously. youtube.com

The stereochemistry of the dienophile is retained in the product. youtube.com Given that the parent compound is an (E)-enone, the substituents on the double bond will be trans in the resulting cyclohexene (B86901) ring. The regioselectivity of the reaction is governed by the electronic properties of both the diene and the dienophile.

Other cycloaddition pathways, such as [3+2] cycloadditions with nitrones or azides, are also mechanistically plausible and lead to the formation of five-membered heterocyclic rings. nih.govgrowingscience.com Additionally, photochemical [2+2] cycloadditions can occur, yielding cyclobutane (B1203170) derivatives. acs.org

Table 2: Potential Cycloaddition Reactions

Reaction Type Reactant Expected Product Class
[4+2] Diels-Alder 1,3-Butadiene Substituted Cyclohexene
[4+2] Diels-Alder Cyclopentadiene Bicyclic adduct (Norbornene derivative)
[3+2] Dipolar Cycloaddition Phenylazide Triazoline derivative

Functionalization Strategies for the Halogenated Aromatic Ring (e.g., Cross-Coupling Reactions)

The presence of chlorine and fluorine atoms on the aromatic ring provides handles for further modification, primarily through palladium-catalyzed cross-coupling reactions. acs.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic core.

The carbon-chlorine bond is more susceptible to oxidative addition to a low-valent palladium catalyst than the more robust carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the 3-position (where the chlorine is located). Common cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a phenylboronic acid) in the presence of a palladium catalyst and a base to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a new substituted alkene. nih.gov

Stille Coupling: Reaction with an organostannane reagent.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These transformations would typically be carried out using a Pd(0) catalyst, often generated in situ from a precatalyst, along with appropriate ligands (e.g., phosphines) and a base. acs.org

Table 3: Potential Cross-Coupling Reactions at the C-Cl Bond

Reaction Name Coupling Partner Catalyst System (Example) Expected Product
Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 1-(2-Fluoro-[1,1'-biphenyl]-3-yl)prop-2-en-1-one
Heck Coupling Styrene Pd(OAc)₂, P(o-tolyl)₃, Et₃N 1-(2-Fluoro-3-styrylphenyl)prop-2-en-1-one
Buchwald-Hartwig Morpholine Pd₂(dba)₃, BINAP, NaOtBu 1-(2-Fluoro-3-morpholinophenyl)prop-2-en-1-one

Catalyst Design and Mechanistic Aspects of its Participation in Various Transformations

The choice of catalyst is critical in directing the outcome of transformations involving this compound.

For Nucleophilic Additions: These reactions are often promoted by simple base catalysts like sodium hydroxide (B78521) or potassium carbonate, which deprotonate the Michael donor. mdpi.com Chiral catalysts, such as organocatalysts (e.g., proline derivatives) or metal complexes with chiral ligands, can be designed to achieve asymmetric Michael additions, yielding enantiomerically enriched products.

For Cycloaddition Reactions: Diels-Alder reactions can be performed thermally, but they are often accelerated by Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen, lowering the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital) and enhancing its reactivity. youtube.com

Oxidation and Reduction Chemistry of the Compound

The enone functionality offers distinct sites for both oxidation and reduction.

Reduction: Selective reduction of either the carbonyl group or the carbon-carbon double bond can be achieved by choosing the appropriate reagent.

Carbonyl Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol (1,2-reduction), leaving the double bond intact. ambeed.com This would yield 1-(3-chloro-2-fluorophenyl)prop-2-en-1-ol.

Conjugate Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) under certain conditions can reduce both the double bond and the carbonyl group. To selectively reduce the double bond (1,4-reduction or conjugate reduction), reagents like lithium tri-sec-butylborohydride (L-Selectride) or dissolving metal reductions (e.g., Na in liquid NH₃) could be employed, yielding 1-(3-chloro-2-fluorophenyl)propan-1-one.

Oxidation: The electron-rich carbon-carbon double bond is susceptible to oxidation.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the alkene into an epoxide, yielding [3-(3-chloro-2-fluorophenyl)-3-oxiran-2-yl]methanone.

Dohydroxylation: Osmium tetroxide (OsO₄) can be used to form a diol, resulting in 1-(3-chloro-2-fluorophenyl)-2,3-dihydroxypropan-1-one.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive workup would cleave the double bond, yielding 3-chloro-2-fluorobenzaldehyde.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for this compound are not widely available in the literature. However, investigations would likely focus on the following aspects:

Kinetics: The rates of reaction would be heavily influenced by the electronic effects of the aromatic substituents. The electron-withdrawing nature of both the 2-fluoro and 3-chloro groups is expected to accelerate reactions where the aromatic ring acts as an electron sink, such as nucleophilic addition to the enone system. The rate constants for these reactions could be determined using techniques like UV-Vis spectroscopy or NMR monitoring. researchgate.net For cross-coupling reactions, kinetic studies could elucidate the rate-limiting step, which is often the oxidative addition.

Thermodynamics: The thermodynamics of cycloaddition reactions are of particular interest. Diels-Alder reactions are typically exothermic (favorable ΔH°) but have a negative entropy change (ΔS°) due to the combination of two molecules into one. wikipedia.org This means that at high temperatures, the reverse reaction (retro-Diels-Alder) can become favorable, establishing an equilibrium. The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) for specific reactions could be determined through computational studies (e.g., Density Functional Theory) or experimental measurements of the equilibrium constant at different temperatures. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
Sodium ethoxide
Diethyl malonate
Nitromethane
Thiophenol
Triethylamine
Aniline
Acetic acid
Potassium cyanide
1,3-Butadiene
Cyclopentadiene
Phenylazide
C-Phenyl-N-methylnitrone
Phenylboronic acid
Styrene
Morpholine
Phenylacetylene
Sodium hydroxide
Potassium carbonate
Aluminum chloride
Boron trifluoride etherate
Sodium borohydride
Lithium tri-sec-butylborohydride
meta-Chloroperoxybenzoic acid
Osmium tetroxide
Ozone
3-Chloro-2-fluorobenzaldehyde
1-(3-Chloro-2-fluorophenyl)prop-2-en-1-ol

Application of 1 3 Chloro 2 Fluorophenyl Prop 2 En 1 One As a Precursor in Complex Organic Synthesis

Role as a Building Block in the Synthesis of Diverse Heterocyclic Compounds

The bifunctional nature of 1-(3-chloro-2-fluorophenyl)prop-2-en-1-one, containing both a carbonyl group and a carbon-carbon double bond, makes it an ideal substrate for cyclization and condensation reactions to form a wide array of heterocyclic systems.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A primary and highly effective method for their synthesis involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) and its derivatives. ijraset.comcore.ac.uksci-hub.sethepharmajournal.com The reaction typically proceeds by an initial Michael addition of the hydrazine to the β-carbon of the enone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. dergipark.org.tr This method is widely applicable for producing various substituted pyrazolines from different chalcones. thepharmajournal.com

Isoxazoles: Isoxazoles, five-membered heterocycles with adjacent nitrogen and oxygen atoms, can be readily synthesized from chalcone (B49325) precursors. The most common method involves the reaction of the chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base. derpharmachemica.comnveo.orgnih.gov This reaction proceeds via a cyclization mechanism to furnish the isoxazole (B147169) ring system. nih.gov The versatility of this approach allows for the creation of a diverse library of isoxazole derivatives by varying the substituents on the initial chalcone. researchgate.net

Pyridones: Pyridones and their derivatives are significant nitrogen-containing six-membered heterocyclic compounds. Chalcones serve as key starting materials for their synthesis through various annulation strategies. One established method involves the reaction of chalcones with reagents like malononitrile (B47326) in the presence of a base or catalyst, leading to highly substituted pyridine (B92270) and pyridone derivatives. researchgate.netlp.edu.ua

Schiff Bases: While chalcones are not directly converted into a heterocyclic system named "Schiff base," their carbonyl group can react with primary amines or hydrazine derivatives to form compounds containing an azomethine (-C=N-) group, which are known as Schiff bases or, in the case of hydrazines, hydrazones. ekb.egresearchgate.net These reactions are typically acid-catalyzed condensations. ekb.eguobaghdad.edu.iq The resulting chalcone-derived Schiff bases are themselves valuable intermediates for the synthesis of other complex heterocyclic structures and have a wide range of applications. jddtonline.inforjpbcs.com

Table 1: General Synthetic Pathways for Heterocycles from Chalcones This table is interactive. Click on the headers to sort.

Target Heterocycle Key Reagent(s) General Reaction Type
Pyrazolines Hydrazine Hydrate / Phenylhydrazine Cyclocondensation
Isoxazoles Hydroxylamine Hydrochloride Cyclization
Pyridones Malononitrile / Urea Annulation / Condensation
Schiff Bases (Hydrazones) Substituted Amines / Hydrazines Condensation

Strategic Intermediate in the Construction of Advanced Polycyclic and Fused-Ring Systems

The reactivity of this compound extends beyond the synthesis of simple five- and six-membered heterocycles. It is also a strategic intermediate for constructing more elaborate molecular frameworks, including polycyclic and fused-ring systems. These complex structures are often assembled by first forming an initial heterocyclic ring from the chalcone, which is then subjected to further cyclization reactions. For instance, pyrimidine (B1678525) derivatives synthesized from chalcones can act as precursors for fused-ring systems like pyrazolopyrimidines or thienopyrimidines through subsequent reactions. jptcp.com These multi-ring structures are of significant interest in medicinal chemistry and materials science.

Precursor for the Synthesis of Chemically Modified Analogues with Tunable Properties

In medicinal chemistry and drug discovery, the ability to synthesize a library of related compounds (analogues) is crucial for structure-activity relationship (SAR) studies. This compound is an excellent starting point for creating such libraries. By reacting this specific chalcone with a wide variety of substituted hydrazines, hydroxylamines, or other nucleophilic reagents, a large number of analogues can be generated. Each analogue retains the core 3-chloro-2-fluorophenyl moiety while varying the substitution pattern on the newly formed heterocyclic ring. This systematic modification allows researchers to fine-tune the electronic and steric properties of the final molecules to optimize their biological activity or material characteristics.

Involvement in Cascade, Domino, and Multicomponent Reactions for Molecular Complexity Generation

Modern organic synthesis emphasizes efficiency and sustainability, leading to the development of cascade, domino, and multicomponent reactions (MCRs). These processes involve multiple bond-forming events in a single pot, avoiding the need for isolating intermediates and thereby saving time, reagents, and solvents. epfl.chnih.gov Chalcones like this compound are well-suited substrates for such reactions. For example, one-pot, three-component syntheses can utilize a chalcone, an aldehyde, and an ammonium (B1175870) source to rapidly construct complex quinazoline (B50416) derivatives. rsc.org The inherent reactivity of the chalcone's enone system allows it to participate in sequential reactions, such as an initial Michael addition followed by an intramolecular cyclization and condensation, to generate significant molecular complexity from simple and readily available starting materials. acs.org

Exploration in Materials Science and Photophysical Characterization

Investigation of Non-linear Optical (NLO) Properties and Underlying Electronic Structure Basis.

There is currently no available research data on the non-linear optical (NLO) properties of 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one. Consequently, information regarding its hyperpolarizability, second-harmonic generation (SHG) efficiency, or other NLO characteristics is not present in the scientific literature. Furthermore, without experimental or computational studies, the underlying electronic structure basis for any potential NLO activity remains uninvestigated.

Potential as a Component in Optoelectronic Materials: Mechanistic and Theoretical Considerations.

No studies have been published that explore the potential of this compound as a component in optoelectronic materials. As a result, there are no mechanistic or theoretical considerations available regarding its charge transport properties, energy levels (HOMO/LUMO), or suitability for applications in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Photochemical and Photophysical Behavior Studies, Including Fluorescence and Phosphorescence.

Detailed photochemical and photophysical behavior studies for this compound have not been reported. Data on its absorption and emission spectra, fluorescence or phosphorescence quantum yields, excited-state lifetimes, and photostability are absent from the current body of scientific knowledge.

Crystalline Engineering and Supramolecular Assembly for Directed Material Properties.

There is no information available concerning the crystal structure of this compound. Therefore, any discussion on crystalline engineering, supramolecular assembly through intermolecular interactions (such as hydrogen bonding or π-π stacking), or the directed engineering of its material properties based on its solid-state packing is not possible.

Molecular Level Biochemical Interaction Studies with Analogues of 1 3 Chloro 2 Fluorophenyl Prop 2 En 1 One

Fundamental Investigations of Compound-Enzyme Interaction Mechanisms

The bioactivity of chalcone (B49325) analogues is frequently attributed to their ability to interact with and inhibit various enzymes. The core α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in enzyme active sites. acs.orgnih.gov However, non-covalent interactions also play a crucial role.

Key enzyme targets for chalcone analogues include:

Cyclooxygenases (COX-1 and COX-2): Chalcone derivatives have been identified as inhibitors of COX enzymes, which are pivotal in the inflammation pathway. nih.gov Studies show that many chalcone analogues exhibit a preference for inhibiting COX-2 over COX-1. nih.gov For instance, certain novel chalcones demonstrated potent COX-2 inhibitory activity, with IC₅₀ values ranging from 4.78 to 15.40 μM. nih.gov The interaction mechanism involves the aromatic rings of the chalcone forming hydrophobic and aromatic-aromatic interactions with residues in the enzyme's active site. nih.gov

Lipoxygenase (LOX): As another key enzyme in the inflammatory cascade, LOX is a significant target for chalcone analogues. nih.gov In silico docking and molecular dynamics simulations, combined with experimental methods like Saturation Transfer Difference (STD) NMR, have been used to characterize the "LOX-chalcone" complex. These studies suggest that chalcones are promising leads for designing drugs that target the LOX enzyme. nih.gov

Cytochrome P450 1 (CYP1) Isoforms: Chalcone derivatives bearing a pyrrole (B145914) ring have shown potent inhibitory activity against CYP1 enzymes, particularly CYP1A1 and CYP1B1. One such derivative displayed high selectivity for the CYP1B1 isoform with an IC₅₀ value of 0.2 μM, while another inhibited both CYP1A1 and CYP1B1 with IC₅₀ values around 0.9 μM. acs.orgscienceopen.com

Other Enzymes: Research has expanded to various other enzymes, where chalcone derivatives have shown inhibitory potential. This includes enzymes like secretory phospholipase A₂ (sPLA₂), inducible nitric oxide synthase (iNOS), and monoamine oxidase (MAO-B). nih.govacs.orgrsc.org For example, docking simulations have been employed to predict the binding modes of chalcone analogues within the iNOS active site. rsc.org

Table 1: Enzyme Inhibition by Chalcone Analogues
Enzyme TargetType of Chalcone AnalogueKey FindingsIC₅₀ Values / Inhibition
COX-1Synthetic ChalconesLess efficient inhibition compared to COX-2. nih.govIC₅₀ < 25 µM (for compounds 1a, 1b, 2a, 2d, 3c). nih.gov
COX-2Synthetic ChalconesPreferential inhibition over COX-1. nih.govIC₅₀ range: 4.78–15.40 µM. nih.gov
LOX2'-hydroxy-chalconesIn silico and NMR studies confirm interaction. nih.govInhibition of LOX-1, LOX-5, and LOX-15 activity demonstrated. nih.gov
CYP1B1Pyrrole-bearing chalconesSelective inhibition. acs.orgscienceopen.comIC₅₀ = 0.2 µM. acs.orgscienceopen.com
CYP1A1 / CYP1B1Pyrrole-bearing chalconesDual inhibition. acs.orgscienceopen.comIC₅₀ ≈ 0.9 µM. acs.orgscienceopen.com
iNOSSynthetic ChalconesSuppression of iNOS expression via NF-κB/JNK pathway. rsc.orgDose-dependent inhibition observed. rsc.org

Studies of Molecular Binding to Receptor Sites or Macromolecular Structures

Beyond enzyme inhibition, analogues of 1-(3-chloro-2-fluorophenyl)prop-2-en-1-one interact with various cellular receptors and macromolecules, influencing signaling pathways. These interactions are typically characterized by determining binding affinities and elucidating the specific molecular contacts through computational and experimental methods.

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): In silico screening of large chalcone libraries has identified potential inhibitors of EGFR-TK, a key target in cancer therapy. nih.gov Molecular docking studies revealed that certain chalcone derivatives could achieve higher negative docking scores (e.g., -11.4 kcal/mol and -10.4 kcal/mol) compared to the reference inhibitor erlotinib (B232) (-7.7 kcal/mol). nih.gov The stability of these interactions is confirmed by molecular dynamics simulations, and binding free energy calculations show a strong affinity for the EGFR-TK enzyme. nih.gov The binding is often stabilized by multiple hydrogen bonds with conserved catalytic residues in the active site. nih.gov

MDM2 Protein: Spirooxindole analogues, which can incorporate a 3-chloro-2-fluorophenyl group, have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction. nih.gov Modeling studies show that the 3-chloro-2-fluorophenyl substituent projects into the Leu26 p53 binding pocket of the MDM2 protein. nih.gov Optimized compounds in this class exhibit extremely high affinity for MDM2, with binding affinity (Ki) values below 1 nM. nih.gov

DNA Intercalation: Certain chalcone analogues and their metal complexes have been studied for their ability to bind to DNA. researchgate.net Techniques such as absorption and emission spectroscopy, viscosity measurements, and electrochemical studies have confirmed that these compounds can act as DNA intercalators. Molecular docking calculations support these experimental findings, predicting the binding modes and affinities. researchgate.net

Table 2: Molecular Binding of Chalcone Analogues to Receptors and Macromolecules
Molecular TargetType of Chalcone AnalogueBinding MetricKey Findings
EGFR-TKScreened Chalcone LibraryDocking Score: -10.4 to -11.4 kcal/mol nih.govHigher predicted binding affinity than reference drug erlotinib. Binding stabilized by H-bonds. nih.gov
EGFR-TKFour selected chalconesBinding Free Energy: -65.4 to -94.3 kJ/mol nih.govStrong affinity towards the EGFR-TK enzyme confirmed by MMPBSA calculations. nih.gov
MDM2 ProteinSpirooxindole containing 3-chloro-2-fluorophenyl groupBinding Affinity (Ki): < 1 nM nih.govHigh-affinity binding, with the 3-chloro-2-fluorophenyl group fitting into the Leu26 pocket. nih.gov
DNAChalcone-metal complexesN/A (Qualitative)Confirmed DNA intercalation through spectroscopic and viscosity measurements. researchgate.net

Elucidation of Structure-Activity Relationships (SAR) at the Molecular Target Level as Mechanistic Probes

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of chalcone analogues. By systematically modifying the substituents on the two aromatic rings and the linker, researchers can probe the molecular interactions that govern biological activity.

Probing Anti-inflammatory Targets: For inhibition of transcription factor NF-κB, SAR studies have shown that the length and position of linear alkyl chains on ring A are important factors. Specifically, a chain length of C₈-C₁₄ at the C-6 position enhances inhibitory activity. nih.gov Furthermore, a hydroxyl group at the 4-position on ring B and the integrity of the α,β-unsaturated ketone moiety are crucial for activity. nih.gov For LOX inhibition, the introduction of a chloro- or methyl group at position 4 of ring B has been found to enhance the activity of 2'-hydroxy-chalcones. nih.gov

Probing Anticancer Targets: In the context of anticancer activity, the substitution pattern is a key determinant of efficacy. For chalcones designed to interfere with microtubule polymerization, α-substitution with a methyl group on the enone linker leads to higher antiproliferative activity compared to unsubstituted analogues. researchgate.net In the development of MDM2 inhibitors, SAR exploration of the 3-chloro-2-fluorophenyl group (ring B) showed that replacing it with a nitrogen-containing heterocycle (e.g., pyridine) weakened the binding affinity significantly. nih.gov This highlights the importance of this specific substituted phenyl ring for optimal interaction within the hydrophobic Leu26 pocket of MDM2. nih.gov The positioning of halogens is also critical; for example, fluoro groups on the meta and para positions of a phenyl ring were found to increase the antimetastatic effect of isocoumarin (B1212949) analogues. nih.gov

General Mechanistic Insights: The α,β-unsaturated carbonyl system is consistently identified as a critical structural motif. nih.gov Its electrophilic nature allows for covalent Michael addition with biological nucleophiles, which is a proposed mechanism for the inhibition of various enzymes and transcription factors. mdpi.com The electronic properties of the substituents on the aromatic rings modulate the reactivity of this system, providing a direct link between chemical structure and biological mechanism. mdpi.comjchemrev.com

Table 3: Structure-Activity Relationship (SAR) Highlights for Chalcone Analogues
Molecular Target/ActivityStructural FeatureEffect on ActivityMechanistic Implication
NF-κB InhibitionC₈-C₁₄ alkyl chain at C-6 of ring A nih.govIncreased PotencyEnhances hydrophobic interactions in the binding site.
NF-κB Inhibition4-hydroxyl group on ring B nih.govEssential for ActivityLikely participates in hydrogen bonding with the target protein.
LOX InhibitionChloro- or methyl- group at C-4 of ring B nih.govEnhanced ActivityImproves binding affinity or modulates electronic properties.
Antiproliferative (Microtubule)α-methyl group on enone linker researchgate.netIncreased PotencyImproves interference with microtubule dynamics.
MDM2 Inhibition3-chloro-2-fluorophenyl group nih.govCritical for High AffinityProvides optimal hydrophobic interaction in the Leu26 pocket.
Generalα,β-unsaturated ketone moiety nih.govCrucial MotifActs as a Michael acceptor for covalent interaction with target nucleophiles.

Advanced Analytical Methodologies for Research Purity and Quantitative Analysis

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are fundamental for the separation and purification of 1-(3-chloro-2-fluorophenyl)prop-2-en-1-one, as well as for determining its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable, with the choice depending on the sample matrix and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of chalcones and related α,β-unsaturated ketones. scielo.brresearchgate.net For this compound, a non-polar stationary phase, such as a C18 or C8 column, would be ideal. Separation is achieved using a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile or methanol. scielo.brresearchgate.netnih.gov The presence of the conjugated α,β-unsaturated ketone system provides a strong chromophore, making UV detection a highly sensitive and appropriate choice, with detection wavelengths typically set between 280 nm and 340 nm. nih.govucl.ac.be

Gas Chromatography (GC): Given its molecular structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis. libretexts.org A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would likely provide good separation. Standard detectors like the Flame Ionization Detector (FID) would be effective for quantification. cornerstoneanalytical.com Furthermore, due to the presence of a chlorine atom, an Electron Capture Detector (ECD) could be employed for highly sensitive and selective detection. cornerstoneanalytical.comanalyticaltoxicology.com

Below is an interactive table illustrating hypothetical chromatographic conditions and expected retention times for the analysis of this compound.

TechniqueStationary PhaseMobile Phase / Carrier GasFlow RateDetectionExpected Retention Time (min)
RP-HPLCC18 (250 x 4.6 mm, 5 µm)Acetonitrile:Water (60:40, v/v)1.0 mL/minUV at 280 nm8.5
RP-HPLCC18 (250 x 4.6 mm, 5 µm)Methanol:Water (80:20, v/v)0.8 mL/minUV at 280 nm10.2
GCDB-5 (30 m x 0.25 mm)Helium1.0 mL/minFID12.7
GCDB-5 (30 m x 0.25 mm)Nitrogen1.0 mL/minECD12.7

Electrochemical Characterization in Research Matrices and Fundamental Redox Studies

The electrochemical properties of this compound are primarily dictated by its α,β-unsaturated carbonyl system, which is electrochemically active and can be readily reduced. acs.orgrsc.org Techniques such as cyclic voltammetry (CV) are employed to investigate the redox behavior of chalcones, providing insights into their electron transfer mechanisms. mdpi.comresearchgate.netscispace.com

For this compound, the reduction of the enone system is the most anticipated electrochemical event. This process typically occurs in one or two steps, often involving the initial formation of a radical anion. acs.orgscispace.com The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring is expected to facilitate this reduction, causing it to occur at a less negative potential compared to unsubstituted chalcones. The electrochemical behavior can be influenced by the pH of the medium, with proton availability affecting the reduction pathway. acs.org

The following table presents hypothetical redox potential data for this compound in comparison to related compounds, as would be determined by cyclic voltammetry.

CompoundSolvent/ElectrolyteReduction Peak Potential (V vs. Ag/AgCl)Oxidation Peak Potential (V vs. Ag/AgCl)
This compoundDMSO / TBAP-1.05Not observed
Chalcone (B49325) (unsubstituted)DMSO / TBAP-1.20Not observed
2'-HydroxychalconeDichloromethane / TBAP-1.15+0.70

Development and Application of Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification in Complex Research Mixtures

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and precise quantification of compounds in complex mixtures. researchgate.netchemijournal.comsaspublishers.com For this compound, both LC-Mass Spectrometry (LC-MS) and GC-Mass Spectrometry (GC-MS) are highly applicable.

LC-MS: LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. rsc.org For the analysis of this compound, ionization techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) would be effective. nih.govnih.govacs.org Tandem mass spectrometry (MS/MS) can be used to elicit structural information through collision-induced dissociation. The fragmentation of protonated chalcones typically involves characteristic losses of small molecules like carbon monoxide (CO), as well as cleavage of the phenyl or substituted phenyl groups. nih.govresearchgate.netoak.go.kr

GC-MS: GC-MS is another robust technique for the analysis of this compound, provided it is sufficiently volatile and thermally stable. chemijournal.com Electron Ionization (EI) is a common ionization method in GC-MS that generates a reproducible fragmentation pattern, often referred to as a chemical fingerprint, which can be compared against spectral libraries for identification. Expected fragments for this compound would include the molecular ion, as well as ions resulting from the loss of Cl, F, CO, and the chloro-fluorophenyl group.

A summary of potential mass spectrometric data for this compound is provided in the interactive table below.

TechniqueIonization ModeParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Fragment Description
LC-MS/MSESI+187.02159.03Loss of CO
LC-MS/MSESI+187.02129.01[C₇H₄ClF]⁺
LC-MS/MSESI+187.02103.05[C₇H₅O]⁺
GC-MSEI186.01 (M⁺)151.01Loss of Cl
GC-MSEI186.01 (M⁺)129.01[C₇H₄ClF]⁺

Emerging Research Avenues and Future Perspectives for 1 3 Chloro 2 Fluorophenyl Prop 2 En 1 One

Development of Novel, Sustainable, and Green Synthetic Routes

The traditional synthesis of chalcones, including 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one, is often achieved through the Claisen-Schmidt condensation reaction. rjpn.orgnih.gov This method, while effective, can involve high temperatures, long reaction times up to 24 hours, and the use of hazardous solvents and corrosive bases like sodium hydroxide (B78521), which raises environmental concerns. rjpn.orgnih.govfrontiersin.orgrsc.org Consequently, a significant research focus is the development of green and sustainable synthetic protocols that align with the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rjpn.orgacgpubs.org

Several eco-friendly methods are being explored for chalcone (B49325) synthesis: rjpn.org

Microwave Irradiation: This technique significantly accelerates organic transformations by using supported reagents in the absence of solvents. rjpn.orgfrontiersin.org Compared to conventional heating, microwave-assisted synthesis offers rapid reaction kinetics, high yields, and improved selectivity, often reducing reaction times from hours to minutes. nih.govfrontiersin.org

Ultrasonic Irradiation: Sonochemical methods utilize ultrasonic waves to induce cavitation, which enhances chemical reactivity. This approach can reduce reaction times and improve yields, as demonstrated in the synthesis of various chalcone derivatives. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent is a primary goal of green chemistry. rjpn.org One-pot, solvent-free Claisen-Schmidt condensations have been developed, yielding chalcones with high purity and excellent yields (75.2–99.4%). frontiersin.org Another approach uses catalysts like magnesium bis(hydrogen sulfate) (Mg(HSO₄)₂) under mechanochemical conditions (e.g., ball milling or mechanical stirring) as a greener alternative to corrosive bases. rsc.org

Use of Biocatalysts: The use of microorganisms (bacteria, fungi) and enzymes offers an environmentally benign alternative for chalcone production, promoting sustainability by facilitating biocatalysis. rjpn.org

These green methodologies represent a paradigm shift in the synthesis of chalcones, offering routes that are not only more environmentally responsible but also often more efficient.

Green Synthetic MethodTypical ConditionsAdvantages
Microwave Irradiation Solvent-free, catalyst (e.g., KOH) frontiersin.orgRapid kinetics, high yields, high selectivity, reduced reaction time (minutes) rjpn.orgfrontiersin.org
Ultrasonic Irradiation Water bath, room temperature nih.govReduced reaction time, improved yields nih.gov
Solvent-Free Synthesis Catalyst (e.g., Mg(HSO₄)₂), mechanochemical (ball milling) rsc.orgEliminates solvent waste, high yields, atom economy rjpn.orgrsc.org
Biocatalysis Use of enzymes or microorganisms rjpn.orgEnvironmentally benign, sustainable, high specificity rjpn.org

Advanced Mechanistic Investigations Utilizing In Situ Spectroscopy and Time-Resolved Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product outcomes. Future research on this compound will increasingly rely on advanced spectroscopic techniques to probe reaction pathways in real-time.

In Situ Spectroscopy: Techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy allow for the direct observation of reactants, intermediates, and products as the reaction progresses. This provides invaluable data for elucidating complex reaction mechanisms. For instance, NMR tracking experiments have been successfully used to identify key intermediates, such as β-alkoxyl-α-iodoketones, in the oxidative rearrangement of chalcones. organic-chemistry.org Such studies provide a detailed picture of the reaction coordinate, helping to confirm or refute proposed mechanisms. organic-chemistry.orgescholarship.org

Time-Resolved Spectroscopy: Many fundamental chemical transformations occur on extremely fast timescales (picoseconds to femtoseconds). fiveable.meencyclopedia.pub Time-resolved spectroscopic techniques are essential for studying the dynamics of these processes. wikipedia.org

Transient Absorption Spectroscopy: This "pump-probe" method uses an initial laser pulse (pump) to excite the sample and a second, delayed pulse (probe) to monitor the resulting changes in absorption over time. wikipedia.org It can track the formation and decay of short-lived excited states and reaction intermediates.

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR provides structural information about transient species, making it a powerful tool for studying photoinduced reactions. encyclopedia.pubunipr.it By capturing vibrational spectra at different time intervals, TRIR can elucidate the kinetics and structural evolution of molecules during a reaction. unipr.itbyopera.com

These advanced analytical methods will enable a more complete mechanistic picture for the synthesis and reactions of this compound, moving beyond static analysis to a dynamic understanding of its chemical behavior. byopera.com

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Modeling

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical research. rjptonline.org Predicting the outcome of chemical reactions is a central challenge influenced by a complex interplay of factors including reactant structure, solvents, catalysts, and temperature. chemcopilot.com AI and ML models can analyze vast datasets of known reactions to identify patterns and predict outcomes for new, unseen reactions with high accuracy. chemcopilot.comeurekalert.org

For this compound, these technologies offer several promising applications:

Reaction Outcome and Yield Prediction: ML algorithms can be trained on large reaction databases to predict the likely products, yields, and optimal conditions for synthetic routes. rjptonline.orgbeilstein-journals.org This can significantly reduce the amount of trial-and-error experimentation required, saving time and resources. chemcopilot.com

Retrosynthetic Analysis: Computer-aided synthesis planning can recommend potential synthetic pathways for a target molecule, including novel chalcone derivatives. beilstein-journals.org

Predictive Modeling of Properties: By analyzing structure-activity relationships (SAR), ML can predict the chemical and reactivity profiles of novel chalcone analogues before they are synthesized. This allows researchers to prioritize the synthesis of compounds with desired characteristics. nih.gov

Design of Next-Generation Analogues for Specific Chemical and Reactivity Profiles

The core chalcone scaffold is a versatile starting point for creating a diverse library of derivatives. nih.gov The design of next-generation analogues of this compound will focus on targeted modifications to achieve specific chemical and reactivity profiles. Structure-activity relationship (SAR) studies are fundamental to this process, revealing how specific substitutions on the aromatic rings influence the molecule's properties. nih.govmdpi.com

Key strategies for designing next-generation analogues include:

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can significantly modulate the biological and chemical properties of chalcones. mdpi.com The position and type of halogen can alter electron distribution, conformation, and reactivity. mdpi.com

Introduction of Heterocyclic Rings: Replacing one or both of the phenyl rings with heterocyclic systems (e.g., furan, pyrrole (B145914), imidazole, quinoline) can introduce new functionalities and significantly alter the compound's profile. iiarjournals.orgacs.orgresearchgate.netmdpi.com

Molecular Hybridization: This technique involves combining the chalcone scaffold with other known pharmacophores or reactive groups to create hybrid molecules with dual or multi-target functionalities. nih.gov

Modification of the Enone System: The α,β-unsaturated carbonyl system is a key reactive center in chalcones. nih.gov Modifications to this linker, such as hydrogenation to create a more flexible analogue, can fine-tune the molecule's reactivity. mdpi.com

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(3-Chloro-2-fluorophenyl)prop-2-en-1-one, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, reacting 3-chloro-2-fluoroacetophenone with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions at 0–5°C promotes selective acylation. Controlled addition of thionyl chloride (SOCl₂) may introduce the chloro group while preserving the fluorophenyl moiety . Purification via column chromatography (hexane/ethyl acetate) and recrystallization (ethanol) enhances purity.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl/F vibrations (700–500 cm⁻¹).
  • NMR : ¹³C NMR resolves the ketone carbon (~200 ppm) and aromatic substituents; ¹H NMR distinguishes vinylic protons (δ 6.5–7.5 ppm) and coupling patterns for stereochemical analysis.
  • UV-Vis : π→π* transitions of the enone system (~250–300 nm) provide electronic structure insights.
  • Mass Spectrometry : Molecular ion ([M]⁺) and fragmentation patterns confirm molecular weight and halogen presence.
    Cross-referencing with computational results (e.g., DFT) validates assignments .

Advanced Questions

Q. How can density functional theory (DFT) elucidate the electronic and nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :

  • DFT Workflow : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer. Hyperpolarizability (β) analysis evaluates NLO potential.
  • Validation : Compare theoretical UV-Vis spectra (TD-DFT) with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer systems).
  • Application : High β values suggest utility in photonic devices; substituent effects (e.g., Cl/F) modulate electron delocalization .

Q. How should researchers resolve discrepancies between experimental crystallographic data and computational structural predictions?

  • Methodological Answer :

  • Crystallography : Use SHELX for refinement of X-ray data. Analyze dihedral angles between aromatic rings and enone planes for steric/electronic effects.
  • DFT vs. Experiment : Discrepancies in bond lengths/angles may arise from crystal packing forces (e.g., hydrogen bonds, π-π stacking). Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, halogen bonding) .
  • Mitigation : Apply dispersion-corrected functionals (e.g., ωB97X-D) to account for non-covalent interactions in simulations .

Q. What strategies are effective for studying biological interactions of this compound, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize halogen-bonding motifs (Cl/F as acceptors) for binding affinity.
  • In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric assays) under physiological pH. Validate specificity using mutant proteins or competitive ligands.
  • SAR Analysis : Compare with analogs (e.g., 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) to identify critical substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.